2,3-Dibromothieno[2,3-c]pyridine
Description
2,3-Dibromothieno[2,3-c]pyridine is a brominated heterocyclic compound featuring a fused thiophene-pyridine core. The bromine atoms at positions 2 and 3 enhance its reactivity and electronic properties, making it a versatile intermediate in medicinal chemistry and materials science. This compound’s synthesis typically involves halogenation strategies, such as electrophilic substitution or metal-mediated cross-coupling, leveraging the electron-rich thiophene ring for regioselective functionalization . Its structural uniqueness lies in the juxtaposition of sulfur (thiophene) and nitrogen (pyridine) atoms, which influence both its physicochemical behavior and biological interactions.
Properties
CAS No. |
28783-19-9 |
|---|---|
Molecular Formula |
C7H3Br2NS |
Molecular Weight |
292.98 g/mol |
IUPAC Name |
2,3-dibromothieno[2,3-c]pyridine |
InChI |
InChI=1S/C7H3Br2NS/c8-6-4-1-2-10-3-5(4)11-7(6)9/h1-3H |
InChI Key |
WUUDLEPGNNVTHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=C1C(=C(S2)Br)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Core Structures and Key Substituents
Key Observations :
- Aromatic vs. Saturated analogs (e.g., tetrahydrothieno[2,3-c]pyridine) offer conformational flexibility, improving binding to tubulin’s colchicine site .
- Electron Effects: Bromine’s electron-withdrawing nature in 2,3-Dibromothieno[2,3-c]pyridine increases electrophilicity, facilitating nucleophilic substitutions. This contrasts with electron-donating groups (e.g., OCH3 in pyrano derivatives), which reduce radical scavenging efficiency .
SAR Highlights :
- Positional Effects: Substituents at position 3 (e.g., Br, CF3) often dominate activity in thieno[2,3-c]pyridines, while position 6 modifications (e.g., carbamates) fine-tune specificity .
- Heteroatom Influence: Replacing oxygen (furo[2,3-c]pyridine) with sulfur (thieno[2,3-c]pyridine) increases lipophilicity and metabolic stability, advantageous for drug design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
